2-(5-Carboxy-2-fluorophenyl)benzoic acid
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Overview
Description
2-(5-Carboxy-2-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a carboxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Carboxy-2-fluorophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The aryl halide reacts with a palladium catalyst to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the palladium catalyst.
Common reagents for this reaction include aryl halides, boronic acids, and palladium catalysts. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes selecting appropriate catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Carboxy-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylate salts, alcohol derivatives, and substituted aromatic compounds.
Scientific Research Applications
2-(5-Carboxy-2-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and binding affinity with various targets.
Comparison with Similar Compounds
2-(5-Carboxy-2-fluorophenyl)benzoic acid can be compared with other similar compounds, such as:
- 2-(5-Carboxy-2-chlorophenyl)benzoic acid
- 2-(5-Carboxy-2-bromophenyl)benzoic acid
- 2-(5-Carboxy-2-iodophenyl)benzoic acid
These compounds share similar structures but differ in their halogen substituents. The presence of different halogens affects their chemical reactivity and physical properties. For example, the fluorine derivative is more electronegative and has a smaller atomic radius compared to chlorine, bromine, and iodine derivatives.
Properties
IUPAC Name |
3-(2-carboxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-5-8(13(16)17)7-11(12)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMNBSZDRPJPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683332 |
Source
|
Record name | 6'-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-21-0 |
Source
|
Record name | 6'-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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